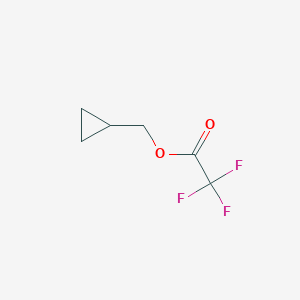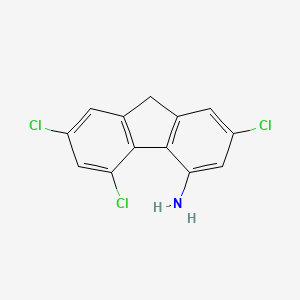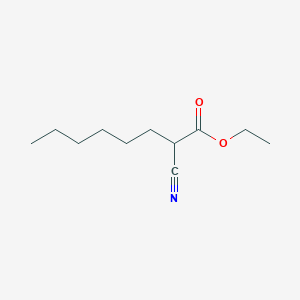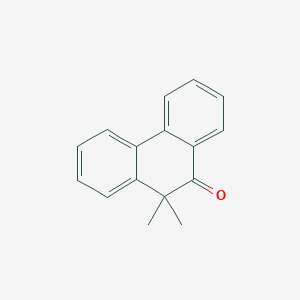
1,1-Dibenzyl-3-(3-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibenzyl-3-(3-nitrophenyl)urea is an organic compound with the molecular formula C21H19N3O3 It is a derivative of urea, where the hydrogen atoms are replaced by benzyl and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dibenzyl-3-(3-nitrophenyl)urea can be synthesized through a multi-step process involving the reaction of benzylamine with 3-nitrobenzoyl chloride to form an intermediate, which is then treated with phosgene to yield the final product. The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Catalyst: Triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Continuous flow reactors for better control of reaction conditions
Purification: Crystallization or chromatography to obtain high-purity product
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dibenzyl-3-(3-nitrophenyl)urea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent, room temperature to 50°C.
Substitution: Alkyl halides or aryl halides, sodium hydride or potassium carbonate as base, dimethylformamide as solvent, 60°C to 100°C.
Major Products
Reduction: 1,1-Dibenzyl-3-(3-aminophenyl)urea
Substitution: Various substituted ureas depending on the substituent used
Aplicaciones Científicas De Investigación
1,1-Dibenzyl-3-(3-nitrophenyl)urea has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical compounds, including anticancer and antibacterial agents.
Material Science: Utilized in the development of novel polymers and materials with specific properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 1,1-Dibenzyl-3-(3-nitrophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the benzyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dibenzyl-3-(4-methyl-2-nitrophenyl)urea
- 1,1-Dibenzyl-3-(4-methyl-3-nitrophenyl)urea
Uniqueness
1,1-Dibenzyl-3-(3-nitrophenyl)urea is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. The 3-nitrophenyl group provides distinct electronic and steric properties compared to other positional isomers, making it a valuable compound for specific applications in medicinal chemistry and material science.
Propiedades
Número CAS |
86764-64-9 |
|---|---|
Fórmula molecular |
C21H19N3O3 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
1,1-dibenzyl-3-(3-nitrophenyl)urea |
InChI |
InChI=1S/C21H19N3O3/c25-21(22-19-12-7-13-20(14-19)24(26)27)23(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2,(H,22,25) |
Clave InChI |
TTXHUJLSUGTFBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-1H-indol-3-ylmethylidene]amino}benzenesulfonamide](/img/structure/B11949496.png)



![2-nitro-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11949529.png)




![(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one](/img/structure/B11949565.png)




